
Methyl (benzamidomethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (benzamidomethoxy)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzamide group attached to a methoxyacetate moiety, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (benzamidomethoxy)acetate can be synthesized through the esterification of benzamidomethoxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The use of sulfuric acid or hydrochloric acid as a catalyst is common in this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The process parameters, such as microwave power, catalyst concentration, and reactant ratio, are carefully controlled to achieve high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (benzamidomethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzamidomethoxyacetic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines can convert the ester into an amide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Aminolysis: Ammonia or primary/secondary amines are used in aminolysis reactions.
Major Products
Hydrolysis: Benzamidomethoxyacetic acid and methanol.
Reduction: Benzamidomethoxyethanol.
Aminolysis: Benzamidomethoxyacetamide.
Applications De Recherche Scientifique
Methyl (benzamidomethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (benzamidomethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The benzamide moiety may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in the production of acetic acid.
Ethyl acetate: Another ester with similar applications in solvents and flavorings.
Methyl benzoate: An ester with a benzene ring, used in fragrances and as an intermediate in organic synthesis.
Uniqueness
Methyl (benzamidomethoxy)acetate stands out due to the presence of both benzamide and methoxyacetate groups, which confer unique chemical properties and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
56538-58-0 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 2-(benzamidomethoxy)acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-16-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
Clé InChI |
YIYWEAHJZLNNET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


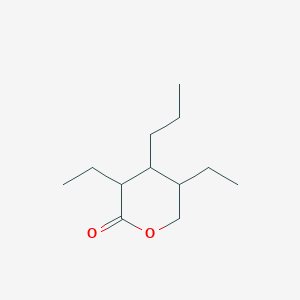
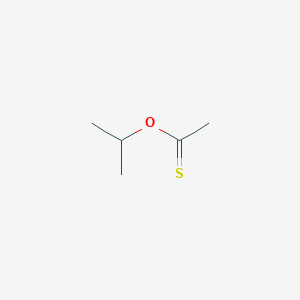
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
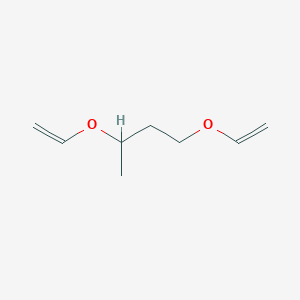
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
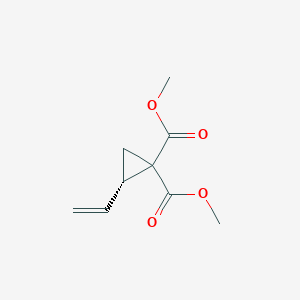

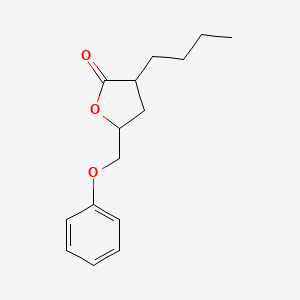
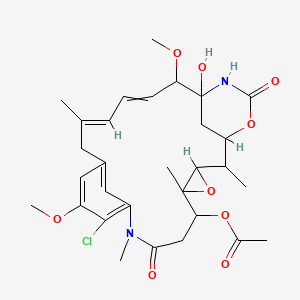

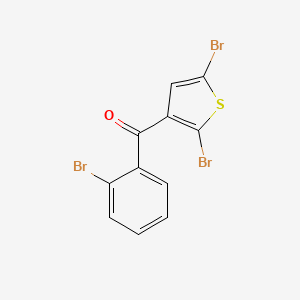
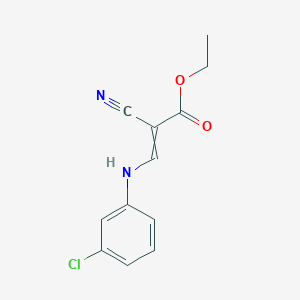
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
